3-iodo-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide
3-iodo-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1025963
InChI:
InChI=1S/C15H13IN2O5/c1-22-13-5-3-9(7-11(13)16)15(19)17-12-8-10(18(20)21)4-6-14(12)23-2/h3-8H,1-2H3,(H,17,19)
SMILES:
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)I
Molecular Formula:
C15H13IN2O5
Molecular Weight:
428.18 g/mol
3-iodo-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide
CAS No.:
Cat. No.: VC1025963
Molecular Formula: C15H13IN2O5
Molecular Weight: 428.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13IN2O5 |
|---|---|
| Molecular Weight | 428.18 g/mol |
| IUPAC Name | 3-iodo-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide |
| Standard InChI | InChI=1S/C15H13IN2O5/c1-22-13-5-3-9(7-11(13)16)15(19)17-12-8-10(18(20)21)4-6-14(12)23-2/h3-8H,1-2H3,(H,17,19) |
| Standard InChI Key | MBFXOLRXGLPQHS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)I |
| Canonical SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator